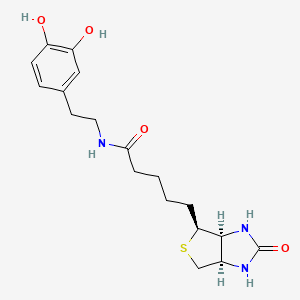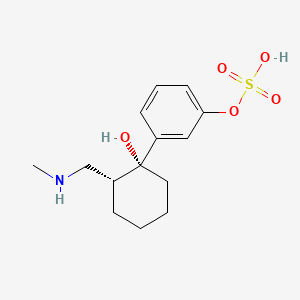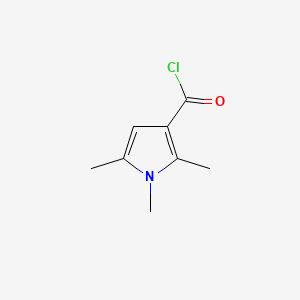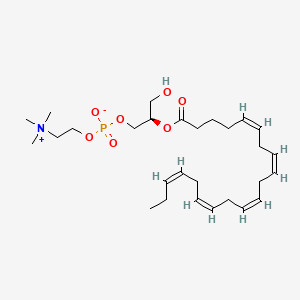![molecular formula C22H14 B589107 Dibenzo[a,h]anthracene-d14 CAS No. 13250-98-1](/img/structure/B589107.png)
Dibenzo[a,h]anthracene-d14
Overview
Description
Dibenzo[a,h]anthracene-d14 is a polycyclic aromatic hydrocarbon (PAH) with the formula C22H2D12 . It is a variant of Dibenzo[a,h]anthracene, which is a PAH made of five fused benzene rings . It is commonly found in smoke and oils .
Molecular Structure Analysis
The molecular structure of this compound consists of 22 carbon atoms and 14 hydrogen atoms (12 of which are deuterium, a hydrogen isotope). The IUPAC Standard InChI isInChI=1S/C22H14/c1-3-7-19-15(5-1)9-11-17-14-22-18(13-21(17)19)12-10-16-6-2-4-8-20(16)22/h1-14H/i1D,2D,3D,4D,5D,7D,9D,10D,11D,12D,13D,14D . Physical And Chemical Properties Analysis
This compound has a molecular weight of 290.4205 . More specific physical and chemical properties are not provided in the available resources.Scientific Research Applications
Tumorigenicity Studies
Dibenzo[a,h]anthracene and its metabolites have been studied for tumorigenic activity in mice. Research by Buening et al. (1979) revealed that certain metabolites, specifically dibenzo[a,h]anthracene 3,4-dihydrodiol, exhibited significant tumor-initiating activity both on mouse skin and in the lungs and liver of newborn mice, suggesting its potential role as an ultimate carcinogen (Buening et al., 1979).
Synthetic Applications
A study by Hueso-Falcón et al. (2014) focused on the synthesis of dibenzo[a,h]anthracene derivatives, highlighting their potential in creating cytotoxic compounds against tumoral cell lines. The synthesis utilized a multicomponent reaction involving 2-hydroxy-1,4-naphthoquinone, aromatic aldehydes, and 2-naphthol (Hueso-Falcón et al., 2014).
Organic Electronics
Zhao et al. (2017) developed a novel anthracene derivative for use in organic thin-film transistors (OTFTs). This work highlighted the role of dibenzo[a,h]anthracene derivatives in advancing organic electronics, especially due to their thermal stability and efficient carrier transport abilities (Zhao et al., 2017).
Mutagenicity Research
Wood et al. (1978) explored the mutagenicity of dibenzo[a,h]anthracene and its dihydrodiols. They found that certain metabolites, particularly the trans-3,4-dihydroxy-3,4-dihydrodibenzo[a,h]anthracene, were highly mutagenic, supporting the bay-region theory in carcinogenic activity (Wood et al., 1978).
Chemical Synthesis
Velian and Cummins (2012) reported the synthesis of dibenzo-7λ3-phosphanorbornadiene derivatives, demonstrating the versatile chemical applications of dibenzo[a,h]anthracene-related compounds (Velian & Cummins, 2012).
Exploration in Organic Semiconductors
Martínez et al. (2020) developed dibenzo[a,h]anthracene nitrogenated derivatives, which displayed varied optoelectronic, redox, and charge transport properties. This research underscores the potential of dibenzo[a,h]anthracene derivatives in the field of organic semiconductors (Martínez et al., 2020).
Environmental Studies
Research on dibenzo[a,h]anthracene also extends to environmental studies. For instance, Mastral et al. (2001) investigated the emissions of dibenzo[a,h]anthracene and other polycyclic aromatic hydrocarbons (PAHs) from coal and waste tire energy generation (Mastral et al., 2001).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of Dibenz[a,h]anthracene-d14 is DNA . It interacts with DNA, causing DNA damage and gene mutations in bacteria and several types of mammalian cell cultures .
Mode of Action
Dibenz[a,h]anthracene-d14 intercalates into DNA, which leads to DNA damage and gene mutations . This interaction can cause mutations and transformation in several types of mammalian cell cultures .
Biochemical Pathways
Its ability to induce dna damage and gene mutations suggests that it may interfere with dna replication and transcription, potentially leading to errors in these processes .
Pharmacokinetics
Given its low water solubility and low volatility , it is likely to have low bioavailability and may accumulate in tissues over time.
Result of Action
The primary result of Dibenz[a,h]anthracene-d14’s action is DNA damage and gene mutations, which can lead to cellular transformation . This genotoxic effect is likely to contribute to its potential carcinogenicity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Dibenz[a,h]anthracene-d14. For example, it is generated whenever organic matter or fuel is incompletely burnt or combusted . It is common as a pollutant of smoke and oils and is stable in the environment . Its low water solubility and low volatility mean that it predominantly occurs in solid form, bound to particulates in polluted air, soil, or sediment .
properties
IUPAC Name |
1,2,3,4,5,6,7,8,9,10,11,12,13,14-tetradecadeuterionaphtho[1,2-b]phenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14/c1-3-7-19-15(5-1)9-11-17-14-22-18(13-21(17)19)12-10-16-6-2-4-8-20(16)22/h1-14H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRCREOYAASXPZ-WZAAGXFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=CC5=CC=CC=C54)C=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C3=C(C4=C(C(=C(C5=C(C(=C(C(=C54)[2H])[2H])[2H])[2H])[2H])[2H])C(=C32)[2H])[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301312574 | |
| Record name | Dibenz[a,h]anthracene-d14 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301312574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13250-98-1 | |
| Record name | Dibenz[a,h]anthracene-d14 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13250-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibenz[a,h]anthracene-d14 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301312574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethanone, 1-(1-methyl-7-oxabicyclo[2.2.1]hept-5-en-2-yl)-, exo- (9CI)](/img/no-structure.png)



![(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid;(2R,3R)-2,3-dihydroxybutanedioic acid;(2S,4S)-2,4-dimethylazetidine](/img/structure/B589033.png)





